Methyl 6-(trifluoromethyl)nicotinate

Descripción

The exact mass of the compound Methyl 6-(trifluoromethyl)nicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-(trifluoromethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(trifluoromethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

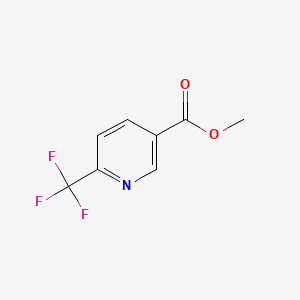

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEATXKNYTRXHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379632 | |

| Record name | methyl 6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221313-10-6 | |

| Record name | methyl 6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221313-10-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 6-(trifluoromethyl)nicotinate, a key building block in the development of pharmaceuticals and agrochemicals. This document details the primary synthetic routes from commercially available precursors, including full experimental protocols. Furthermore, it consolidates the available physicochemical and spectroscopic data for this compound to aid in its identification and quality control. The synthesis involves a two-step process: the synthesis of the intermediate 6-(trifluoromethyl)nicotinic acid, followed by its esterification to the final product. Detailed characterization data, including melting point and spectroscopic analysis, are presented in a structured format.

Introduction

Methyl 6-(trifluoromethyl)nicotinate (CAS No. 221313-10-6) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making it a valuable moiety in the design of novel therapeutic agents. This guide outlines the synthetic pathways and analytical characterization of this important intermediate.

Synthesis of Methyl 6-(trifluoromethyl)nicotinate

The synthesis of methyl 6-(trifluoromethyl)nicotinate is typically achieved in two main stages:

-

Synthesis of 6-(Trifluoromethyl)nicotinic Acid: This precursor can be synthesized from 2-chloro-6-(trifluoromethyl)nicotinic acid.

-

Esterification: The subsequent esterification of 6-(trifluoromethyl)nicotinic acid with methanol yields the target compound.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A common route to 6-(trifluoromethyl)nicotinic acid involves the dehalogenation of a chlorinated precursor.

Reaction Scheme:

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

Experimental Protocol:

In a 200 mL four-necked flask equipped with a stirrer and thermometer, 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 mL of methanol are charged.[1] The mixture is stirred and cooled in an ice water bath, after which 9.0 g (0.088 mol) of triethylamine is added dropwise.[1] The system is then purged with nitrogen, and 1.0 g of 5% Pd/C is introduced.[1] The atmosphere is replaced with hydrogen via a balloon. The reaction is stirred overnight at room temperature and monitored by liquid chromatography.[1] Upon completion, the methanol is evaporated. The residue is dissolved in 100 mL of water, and the internal temperature is maintained at approximately 15°C while concentrated hydrochloric acid (9.3 g, 0.089 mol) is added dropwise to induce crystallization.[1] After aging for about one hour at the same temperature, the product is filtered, and the cake is washed with 25 mL of cold water.[1] The resulting solid is dried at 50°C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder.[1]

Esterification of 6-(Trifluoromethyl)nicotinic Acid

The final step is the esterification of the nicotinic acid derivative. The Fischer esterification, using an excess of alcohol in the presence of a strong acid catalyst, is a standard and effective method.

Reaction Scheme:

References

physical and chemical properties of methyl 6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl 6-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its structural information, physicochemical characteristics, and provides insights into its synthesis and potential biological relevance.

Core Properties and Identifiers

Methyl 6-(trifluoromethyl)nicotinate is a trifluoromethyl-substituted pyridine derivative. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry.

Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-3-carboxylate[1][2] |

| CAS Number | 221313-10-6[1][2] |

| Molecular Formula | C₈H₆F₃NO₂[1][2] |

| Molecular Weight | 205.14 g/mol [2] |

| SMILES | COC(=O)C1=CN=C(C=C1)C(F)(F)F[2] |

| InChI Key | NEATXKNYTRXHQL-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 54-56 °C | [2] |

| Boiling Point | 209.4 ± 40.0 °C (Predicted) | [1] |

| Solubility | Soluble in acetone. Insoluble in water. | [2] |

| pKa | -1.48 ± 0.22 (Predicted) | [1] |

Synthesis and Purification

The synthesis of methyl 6-(trifluoromethyl)nicotinate can be achieved through a two-step process starting from 2-chloro-6-(trifluoromethyl)nicotinic acid. The first step involves the synthesis of the key intermediate, 6-(trifluoromethyl)nicotinic acid, followed by Fischer esterification to yield the final product.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A common method for the synthesis of 6-(trifluoromethyl)nicotinic acid involves the palladium-catalyzed dehalogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[4]

Experimental Protocol:

-

In a 200 ml four-necked flask equipped with a stirrer and thermometer, charge 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol.

-

Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.

-

Replace the atmosphere in the flask with nitrogen.

-

Introduce 1.0 g of 5%-Pd/C catalyst.

-

Replace the nitrogen atmosphere with hydrogen using a balloon.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by liquid chromatography until the starting material is consumed.

-

Upon completion, evaporate the methanol under reduced pressure.

-

Dissolve the residue in 100 ml of water.

-

Cool the solution to approximately 15 °C and add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.

-

Age the mixture for about one hour at the same temperature.

-

Filter the precipitate and wash the cake with 25 ml of cold water.

-

Dry the solid in an oven at 50 °C to obtain 6-(trifluoromethyl)nicotinic acid. A crude yield of approximately 90.4% can be expected.[4]

Esterification to Methyl 6-(Trifluoromethyl)nicotinate

The final step is the Fischer esterification of 6-(trifluoromethyl)nicotinic acid.

Experimental Protocol:

-

Suspend 6-(trifluoromethyl)nicotinic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the reaction mixture. The reaction time can vary, and progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude methyl 6-(trifluoromethyl)nicotinate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure product.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons on the pyridine ring and one signal for the methyl ester protons. The chemical shifts (δ) are predicted to be in the following regions:

-

Aromatic Protons (3H): δ 7.5 - 9.0 ppm. The protons at positions 2, 4, and 5 of the pyridine ring will likely appear as multiplets (doublets or doublet of doublets) due to spin-spin coupling. The electron-withdrawing trifluoromethyl group is expected to shift these protons downfield.

-

Methyl Protons (3H): δ 3.9 - 4.1 ppm. A singlet corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The predicted chemical shifts are:

-

Carbonyl Carbon: δ 164 - 168 ppm.

-

Aromatic Carbons (5C): δ 120 - 160 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon: δ 118 - 125 ppm (quartet, ¹JCF ≈ 270-280 Hz).

-

Methyl Carbon: δ 52 - 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

C=O Stretch (Ester): 1720 - 1740 cm⁻¹ (strong).

-

C-O Stretch (Ester): 1100 - 1300 cm⁻¹ (strong).

-

C-F Stretch (Trifluoromethyl): 1100 - 1200 cm⁻¹ (strong, multiple bands).

-

Aromatic C=C and C=N Stretches: 1400 - 1600 cm⁻¹.

-

Aromatic C-H Stretch: ~3000 - 3100 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 205. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 174, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 146.

Chemical Reactivity and Stability

Methyl 6-(trifluoromethyl)nicotinate is a stable compound under normal laboratory conditions. It should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents.[2] The reactivity of this molecule is primarily dictated by the ester functional group and the electron-deficient trifluoromethyl-substituted pyridine ring.

-

Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid, under acidic or basic conditions.

-

Amide Formation: The ester can react with amines to form the corresponding amides. This reaction may require heating or catalysis.

-

Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient due to the nitrogen atom and the trifluoromethyl group, is susceptible to nucleophilic aromatic substitution, although the reaction conditions would need to be carefully optimized.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence in the literature for the specific biological activity of methyl 6-(trifluoromethyl)nicotinate, its structural similarity to nicotinic acid (niacin, Vitamin B3) suggests potential interactions with related biological pathways. Nicotinic acid is known to exert its effects through the activation of G protein-coupled receptors, such as the hydroxycarboxylic acid receptor 2 (HCA₂), which is highly expressed in adipose tissue. Activation of this receptor leads to a decrease in intracellular cAMP levels, which in turn inhibits lipolysis.

Given that methyl 6-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, it is plausible that it could act as a pro-drug, being hydrolyzed in vivo to 6-(trifluoromethyl)nicotinic acid, which might then interact with nicotinic acid receptors or other related targets. The trifluoromethyl group could significantly alter the compound's potency, selectivity, and pharmacokinetic profile compared to nicotinic acid.

Safety and Handling

Methyl 6-(trifluoromethyl)nicotinate is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 6-(trifluoromethyl)nicotinate is a valuable and versatile building block in the fields of pharmaceutical and agrochemical research. Its synthesis is achievable through established chemical transformations, and its physicochemical properties are well-defined. While its specific biological activities are yet to be fully elucidated, its structural relationship to nicotinic acid suggests potential for interesting pharmacological effects. This guide provides a solid foundation for researchers working with this compound, summarizing its key characteristics and providing detailed protocols and workflows to facilitate its use in the laboratory.

References

- 1. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.no [fishersci.no]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)nicotinate (CAS: 221313-10-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-(trifluoromethyl)nicotinate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its spectroscopic profile.

Chemical and Physical Properties

Methyl 6-(trifluoromethyl)nicotinate is a trifluoromethyl-substituted pyridine derivative with a methyl ester functional group.[1] The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its potential as a versatile intermediate in the synthesis of complex organic molecules.[1]

Table 1: Physical and Chemical Properties of Methyl 6-(trifluoromethyl)nicotinate

| Property | Value | Reference(s) |

| CAS Number | 221313-10-6 | [2] |

| Molecular Formula | C₈H₆F₃NO₂ | [2] |

| Molecular Weight | 205.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 61-62 °C | [4] |

| Solubility | Soluble in acetone; Insoluble in water | [5] |

| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-3-carboxylate | [2] |

Synthesis of Methyl 6-(trifluoromethyl)nicotinate

The primary route for the synthesis of methyl 6-(trifluoromethyl)nicotinate is through the esterification of 6-(trifluoromethyl)nicotinic acid. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established procedures for the esterification of analogous nicotinic acids.

Materials:

-

6-(Trifluoromethyl)nicotinic acid

-

Methanol (reagent grade, anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 6-(trifluoromethyl)nicotinic acid (1.0 equivalent) in an excess of anhydrous methanol (approximately 15-20 mL per gram of carboxylic acid).

-

Acid Catalyst Addition: While stirring the suspension, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the flask. An exothermic reaction may occur.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Neutralization: Carefully neutralize the residue by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Ensure the pH of the aqueous layer is neutral or slightly basic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them sequentially with water and then brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent.

-

Final Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield crude methyl 6-(trifluoromethyl)nicotinate. The product can be further purified by column chromatography or recrystallization if necessary.

Diagram 1: Synthesis of Methyl 6-(trifluoromethyl)nicotinate via Fischer-Speier Esterification

Caption: Reaction scheme for the synthesis of methyl 6-(trifluoromethyl)nicotinate.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification process.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for methyl 6-(trifluoromethyl)nicotinate based on data for analogous compounds and general spectroscopic principles.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.9 - 9.2 | s | H-2 (proton on the pyridine ring adjacent to N) |

| ~8.2 - 8.5 | d | H-4 (proton on the pyridine ring) |

| ~7.6 - 7.9 | d | H-5 (proton on the pyridine ring) |

| ~3.9 | s | -OCH₃ (methyl ester protons) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 166 | C=O (ester carbonyl) |

| ~150 - 153 | C-2 (carbon on the pyridine ring adjacent to N) |

| ~147 - 150 (q) | C-6 (carbon attached to the CF₃ group) |

| ~137 - 140 | C-4 (carbon on the pyridine ring) |

| ~120 - 123 (q) | -CF₃ (trifluoromethyl carbon) |

| ~120 - 123 | C-5 (carbon on the pyridine ring) |

| ~118 - 121 | C-3 (carbon attached to the ester group) |

| ~52 - 54 | -OCH₃ (methyl ester carbon) |

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 205 | [M]⁺ (Molecular Ion) |

| 174 | [M - OCH₃]⁺ |

| 146 | [M - COOCH₃]⁺ |

Table 5: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2960 - 2850 | C-H stretch (aliphatic -OCH₃) |

| ~1730 - 1715 | C=O stretch (ester) |

| ~1600 - 1450 | C=C and C=N stretch (aromatic ring) |

| ~1300 - 1100 | C-F stretch (trifluoromethyl) |

| ~1250 - 1000 | C-O stretch (ester) |

Safety and Handling

Methyl 6-(trifluoromethyl)nicotinate is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Applications in Research and Development

Methyl 6-(trifluoromethyl)nicotinate serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[5] The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable moiety in drug design.[1] It is particularly useful in the construction of more complex heterocyclic systems.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 221313-10-6 Cas No. | Methyl 6-(trifluoromethyl)nicotinate | Matrix Scientific [matrixscientific.com]

- 5. fishersci.no [fishersci.no]

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)pyridine-3-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(trifluoromethyl)pyridine-3-carboxylate is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structural motifs are integral to the development of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the strategic application of this compound as a pivotal intermediate in the creation of novel therapeutic agents and other commercially valuable chemicals. While direct biological activity data for methyl 6-(trifluoromethyl)pyridine-3-carboxylate is not extensively documented, its role as a foundational building block is well-established. This document will delve into the synthetic routes leading to this intermediate and explore the biological activities of the notable compounds derived from it, offering valuable insights for researchers in drug design and development.

Chemical and Physical Properties

Methyl 6-(trifluoromethyl)pyridine-3-carboxylate, also known by its synonym methyl 6-(trifluoromethyl)nicotinate, is a solid organic compound. The incorporation of a trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a desirable feature in the design of bioactive compounds.

| Property | Value | Reference |

| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-3-carboxylate | [1] |

| Synonyms | Methyl 6-(trifluoromethyl)nicotinate, 6-Trifluoromethyl-nicotinic acid methyl ester | [1] |

| CAS Number | 221313-10-6 | [1] |

| Molecular Formula | C8H6F3NO2 | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 102 - 104 °C | |

| Topological Polar Surface Area | 39.2 Ų | [1] |

| XLogP3-AA | 1.6 | [1] |

Synthesis

The primary route to obtaining methyl 6-(trifluoromethyl)pyridine-3-carboxylate is through the esterification of its carboxylic acid precursor, 6-(trifluoromethyl)nicotinic acid.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A common method for synthesizing 6-(trifluoromethyl)nicotinic acid involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[2]

Experimental Protocol:

-

In a 200 ml four-necked flask equipped with a stirrer and thermometer, add 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.[2]

-

Cool the mixture in an ice water bath while stirring.[2]

-

Add 9.0 g (0.088 mol) of triethylamine dropwise.[2]

-

Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5% Palladium on carbon (Pd/C).[2]

-

Replace the nitrogen with hydrogen gas and maintain a hydrogen atmosphere using a balloon.[2]

-

Allow the reaction to stir overnight at room temperature.[2]

-

Monitor the reaction by liquid chromatography until the starting material is consumed.[2]

-

Evaporate the methanol.[2]

-

Dissolve the residue in 100 ml of water.[2]

-

Cool to approximately 15 °C and add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.[2]

-

After aging for about one hour at the same temperature, filter the product.[2]

-

Wash the cake with 25 ml of cold water.[2]

-

Dry the product at 50 °C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder.[2]

Esterification to Methyl 6-(trifluoromethyl)pyridine-3-carboxylate

The direct synthesis of the title compound is achieved through Fischer esterification of 6-(trifluoromethyl)nicotinic acid with methanol, typically catalyzed by a strong acid.

General Experimental Protocol (based on similar esterifications):

-

Suspend 1 equivalent of 6-(trifluoromethyl)nicotinic acid in an excess of methanol.[3]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.[3]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[3][4]

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the excess methanol.[3]

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[3][5]

-

Extract the product with an organic solvent such as ethyl acetate or chloroform.[3][5]

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).[3]

-

Remove the solvent under reduced pressure to yield the crude methyl 6-(trifluoromethyl)pyridine-3-carboxylate.[3]

-

The crude product can be further purified by column chromatography or recrystallization if necessary.[4]

Applications in Drug Discovery and Agrochemicals

Methyl 6-(trifluoromethyl)pyridine-3-carboxylate serves as a crucial building block for a variety of biologically active compounds. The 6-(trifluoromethyl)pyridine moiety is a key pharmacophore in several marketed and investigational drugs and agrochemicals.

Herbicides

Derivatives of 6-trifluoromethylpyridine-3-carboxylic acid are precursors to potent herbicides. These compounds often act by inhibiting essential plant enzymes. For instance, some herbicides containing this core structure function as acetyl-CoA carboxylase (ACCase) inhibitors or acetolactate synthase (ALS) inhibitors.

Insecticides

The 6-(trifluoromethyl)pyridine structure is found in insecticides such as sulfoxaflor. These molecules are designed to target specific receptors in insects, leading to effective pest control.

Pharmaceuticals

In the pharmaceutical arena, this structural motif is utilized in the development of a range of therapeutic agents.

-

Vanilloid Receptor (TRPV1) Antagonists: Compounds incorporating the 6-(trifluoromethyl)pyridine core have been investigated as antagonists of the vanilloid receptor 1 (TRPV1), which is a target for pain relief.

-

Calcium Channel Blockers: This chemical scaffold has also been employed in the design of calcium channel blockers, which have applications in treating cardiovascular diseases.

-

Antitubercular Agents: Novel pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which can be synthesized from related pyridine precursors, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5]

-

Anticancer Agents: Quinazoline derivatives incorporating an imidazo[1,2-a]pyridine moiety, which can be derived from substituted pyridines, have been designed as PI3Kα inhibitors for cancer therapy.

Safety and Handling

Based on available safety data for methyl 6-(trifluoromethyl)nicotinate, the compound should be handled with care.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

First Aid: In case of contact with skin, wash with soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.

Conclusion

Methyl 6-(trifluoromethyl)pyridine-3-carboxylate is a valuable and versatile chemical intermediate. While it may not possess significant intrinsic biological activity, its utility in the synthesis of a diverse range of high-value agrochemicals and pharmaceuticals is undeniable. The presence of the trifluoromethyl group imparts desirable properties to the final products, enhancing their efficacy and metabolic stability. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the synthesis and reactivity of this key building block is essential for the design and creation of next-generation bioactive molecules. This guide provides a foundational understanding to facilitate further research and development in these critical fields.

References

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)nicotinate (C₈H₆F₃NO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 6-(trifluoromethyl)nicotinate, a fluorinated pyridine derivative with the molecular formula C₈H₆F₃NO₂. While this compound is primarily utilized as a pharmaceutical intermediate, this document collates its known physicochemical properties, outlines a probable synthetic route based on available literature for related compounds, and explores potential biological activities by examining the functions of structurally similar molecules. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in medicinal chemistry and drug discovery.

Physicochemical Properties

Methyl 6-(trifluoromethyl)nicotinate is a solid organic compound.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [2] |

| Molecular Weight | 205.13 g/mol | [2] |

| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-3-carboxylate | [2] |

| CAS Number | 221313-10-6 | [2] |

| Melting Point | 54°C to 56°C | |

| Solubility | Soluble in acetone. Insoluble in water. | |

| Appearance | Solid | [1] |

| InChI Key | NEATXKNYTRXHQL-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=CN=C(C=C1)C(F)(F)F | [2] |

Synthesis and Experimental Protocols

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

A common precursor for the target molecule is 6-(trifluoromethyl)nicotinic acid. Several synthetic methods for this intermediate have been described.[3] One such method involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with triethylamine and subsequent hydrogenation using a palladium on carbon (Pd/C) catalyst.[3] Another approach starts from methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[3]

Proposed Esterification of 6-(Trifluoromethyl)nicotinic Acid

The final step to obtain methyl 6-(trifluoromethyl)nicotinate would be a Fischer esterification of 6-(trifluoromethyl)nicotinic acid. This is a standard organic chemistry reaction.

General Protocol for Fischer Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(trifluoromethyl)nicotinic acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The excess methanol is typically removed under reduced pressure.

-

Neutralization and Extraction: The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed two-step synthesis of methyl 6-(trifluoromethyl)nicotinate.

Potential Biological Activity and Signaling Pathways

Direct biological studies on methyl 6-(trifluoromethyl)nicotinate are not extensively reported in the public domain. However, the nicotinic acid scaffold is a common motif in bioactive molecules. Furthermore, derivatives of structurally related compounds have shown interesting biological activities, particularly as inhibitors of WD repeat-containing protein 5 (WDR5).

WDR5 is a key component of several histone methyltransferase complexes, including the MLL/SET complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[4] The dysregulation of WDR5 and MLL activity is implicated in various cancers.[4] Small molecule inhibitors that target the interaction between WDR5 and its binding partners, such as MLL1, are of significant interest in cancer drug discovery.[4][5]

While the inhibitory activity of methyl 6-(trifluoromethyl)nicotinate on WDR5 has not been confirmed, we can propose a hypothetical signaling pathway based on the known mechanism of WDR5 inhibitors.

Caption: Hypothetical inhibition of the WDR5-MLL1 pathway.

Experimental Workflow for Evaluating WDR5 Inhibitors

For researchers interested in exploring the potential WDR5 inhibitory activity of methyl 6-(trifluoromethyl)nicotinate or similar compounds, a typical experimental workflow is outlined below.

Caption: A typical workflow for the evaluation of novel WDR5 inhibitors.

Conclusion

Methyl 6-(trifluoromethyl)nicotinate is a valuable chemical intermediate with well-defined physicochemical properties. While its direct biological applications are yet to be extensively explored, its structural similarity to compounds with known biological activities, such as WDR5 inhibitors, suggests that it and its derivatives could be promising candidates for further investigation in drug discovery programs. The synthetic protocols and hypothetical biological pathways presented in this guide provide a solid foundation for future research in this area.

References

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 6-(trifluoromethyl)nicotinate: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 6-(trifluoromethyl)nicotinate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive resource for the characterization of this compound.

Introduction

Methyl 6-(trifluoromethyl)nicotinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural elucidation and purity assessment are critical for ensuring the quality and efficacy of the final products. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of this compound. This guide presents a summary of its ¹H and ¹³C NMR spectral data, along with standardized experimental protocols.

Chemical Structure

The chemical structure of methyl 6-(trifluoromethyl)nicotinate is presented below. The atom numbering is provided for the assignment of NMR signals.

An In-depth Technical Guide on the Solubility of Methyl 6-(trifluoromethyl)nicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(trifluoromethyl)nicotinate is a key building block in the synthesis of numerous pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a summary of the currently available qualitative solubility data for methyl 6-(trifluoromethyl)nicotinate. Due to the scarcity of quantitative data in published literature, this document also presents a detailed experimental protocol for the accurate determination of its solubility using the isothermal saturation method. Furthermore, this guide includes workflow diagrams to facilitate the experimental design and to illustrate the context of this compound in broader research applications.

Introduction

Methyl 6-(trifluoromethyl)nicotinate (CAS No. 221313-10-6) is a substituted pyridine derivative with a molecular formula of C₈H₆F₃NO₂. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including its lipophilicity and solubility, which are pivotal for its application in medicinal chemistry and drug design. An understanding of its solubility profile is essential for chemists and pharmaceutical scientists to effectively utilize this compound in synthetic pathways and for the development of drug delivery systems.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.14 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 54-56 °C[1] |

| CAS Number | 221313-10-6[1] |

Solubility Profile

Currently, there is a lack of comprehensive quantitative solubility data for methyl 6-(trifluoromethyl)nicotinate across a wide range of organic solvents in publicly accessible literature. The available information is primarily qualitative.

Table 1: Qualitative Solubility of Methyl 6-(trifluoromethyl)nicotinate

| Solvent | Solvent Class | Reported Solubility | Citation |

| Acetone | Polar Aprotic | Soluble | [1] |

| Water | Aqueous | Insoluble | [1] |

For a structurally related compound, ethyl 2-methyl-6-(trifluoromethyl)nicotinate, good solubility has been reported in dimethyl sulfoxide (DMSO), ethanol, and acetone, with low water solubility. This suggests that methyl 6-(trifluoromethyl)nicotinate is likely to be soluble in common polar aprotic and polar protic organic solvents. However, experimental verification is necessary to establish a quantitative solubility profile.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To obtain precise and reliable quantitative solubility data, the isothermal saturation (shake-flask) method is the gold standard. This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

Methyl 6-(trifluoromethyl)nicotinate

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid methyl 6-(trifluoromethyl)nicotinate to a vial. A visible excess of solid should remain at the end of the experiment to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. A C18 reversed-phase column is often suitable, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The detection wavelength should be set to the absorbance maximum of methyl 6-(trifluoromethyl)nicotinate.

-

Calculation: Calculate the solubility of methyl 6-(trifluoromethyl)nicotinate in the solvent based on the concentration of the analyzed sample and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a hypothetical signaling pathway where a derivative of this compound might be active.

References

Technical Guide: Physicochemical Properties of Methyl 6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(trifluoromethyl)nicotinate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its synthesis, purification, formulation, and overall handling in a research and development setting. This technical guide provides a concise overview of the available data for the melting and boiling points of methyl 6-(trifluoromethyl)nicotinate, along with detailed experimental protocols for their determination.

Physicochemical Data

The empirical data for methyl 6-(trifluoromethyl)nicotinate is summarized in the table below. It is important to note that while the melting point is well-documented, the boiling point at a specific pressure is not consistently reported in the literature, which may suggest potential thermal instability at elevated temperatures.

| Property | Value | Source(s) |

| Melting Point | 54-56 °C | [1] |

| 61-62 °C | ||

| Boiling Point | Data not available | |

| Molecular Formula | C₈H₆F₃NO₂ | [2] |

| Molecular Weight | 205.13 g/mol | [2] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of a pure chemical substance. The following are standard laboratory protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry methyl 6-(trifluoromethyl)nicotinate is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Measurement:

-

A rapid heating rate (e.g., 10-15 °C/minute) can be used for a preliminary, approximate melting point determination.

-

For an accurate measurement, the apparatus is cooled to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate of 1-2 °C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range. The temperature at which the last solid crystal melts is recorded as the upper limit. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination: Vacuum Distillation

For compounds that may decompose at their atmospheric boiling point, or for which the boiling point is very high, determination under reduced pressure (vacuum distillation) is the preferred method.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the pressure within the distillation apparatus, the boiling point of the liquid is lowered.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

-

Stir bar or boiling chips

Procedure:

-

Apparatus Assembly: A vacuum distillation apparatus is assembled. The sample of methyl 6-(trifluoromethyl)nicotinate is placed in the round-bottom flask with a stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: The system is carefully evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: The sample is gradually heated with a heating mantle while being stirred.

-

Boiling Point Measurement: As the liquid begins to boil and the vapor condenses on the thermometer bulb, the temperature is recorded. A stable temperature reading during distillation, at a constant pressure, is the boiling point at that pressure.

-

Data Reporting: The boiling point should be reported with the corresponding pressure (e.g., 120 °C at 10 mmHg).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a solid organic compound using the capillary method.

Caption: Workflow for Melting Point Determination by the Capillary Method.

References

Key Intermediates in the Synthesis of 6-(Trifluoromethyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)nicotinic acid is a critical building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the key intermediates and synthetic pathways for the preparation of 6-(trifluoromethyl)nicotinic acid, complete with experimental protocols, quantitative data, and process diagrams to facilitate research and development in this area.

Core Synthetic Strategies

Several synthetic routes to 6-(trifluoromethyl)nicotinic acid have been established, each with its own set of key intermediates and reaction conditions. This guide will focus on three prominent pathways:

-

Synthesis from 2-Chloro-6-methylpyridine: A multi-step route that is well-suited for large-scale industrial production.

-

Convergent Synthesis: A route involving the condensation of two key building blocks, offering an efficient approach to the pyridine ring system.

-

Synthesis via Nitrile Hydrolysis: A route that utilizes a nitrile intermediate, which is then hydrolyzed to the final carboxylic acid.

Route 1: Synthesis from 2-Chloro-6-methylpyridine

This linear synthesis involves the sequential transformation of the methyl group of 2-chloro-6-methylpyridine into a trifluoromethyl group, followed by oxidation of the newly introduced group and subsequent dehalogenation.

Logical Workflow for Route 1

Caption: Synthetic pathway from 2-Chloro-6-methylpyridine.

Key Intermediates and Experimental Protocols

1. 2-Chloro-6-(trichloromethyl)pyridine

This intermediate is prepared by the exhaustive chlorination of the methyl group of 2-chloro-6-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-6-methylpyridine | [1] |

| Reagents | Chlorine gas, Phosphorus trichloride, Benzoyl peroxide | [1] |

| Solvent | Carbon tetrachloride | [1] |

| Temperature | 80 °C | [1] |

| Reaction Time | Monitored by GC until >90% trichlorination | [1] |

| Yield | Not explicitly stated, but implied to be high | [1] |

Experimental Protocol: In a 1000L chlorination kettle, 200 kg of dry 2-chloro-6-methylpyridine, 6 kg of phosphorus trichloride, 1000 kg of carbon tetrachloride, and 5 kg of benzoyl peroxide are charged.[1] The mixture is heated to 80°C under a slight negative pressure. Chlorine gas is introduced at a flow rate of 45 kg/h . The reaction is monitored by gas chromatography until the content of the trichlorinated product reaches over 90% and the dichlorinated product is less than 5%.[1] After the reaction is complete, chlorine gas flow is stopped, and the carbon tetrachloride is distilled off.[1]

2. 2-Chloro-6-(trifluoromethyl)pyridine

This key intermediate is synthesized by the fluorination of 2-chloro-6-(trichloromethyl)pyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-6-(trichloromethyl)pyridine | [1] |

| Reagents | Hydrogen fluoride | [1] |

| Temperature | 160°C - 185°C | [1] |

| Pressure | 8.5 MPa | [1] |

| Reaction Time | 16 hours | [1] |

| Yield | Not explicitly stated for this step | [1] |

Experimental Protocol: 800 kg of 2-chloro-6-(trichloromethyl)pyridine is placed in a fluorination kettle. 500 kg of hydrogen fluoride is added. The mixture is heated to 160°C - 185°C, and the pressure is maintained at 8.5 MPa for 16 hours.[1] After cooling and pressure release, the crude product is purified by steam distillation to yield 2-chloro-6-(trifluoromethyl)pyridine.[1]

3. 2-Chloro-6-(trifluoromethyl)nicotinic acid

This intermediate is obtained through the oxidation of the trifluoromethylpyridine precursor. While a specific protocol for this substrate is not detailed in the search results, oxidation of similar methylpyridines is well-established. A plausible method involves oxidation with a strong oxidizing agent like potassium permanganate or ozone.

4. 6-(Trifluoromethyl)nicotinic acid (Final Product)

The final product is obtained by the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-6-(trifluoromethyl)nicotinic acid | [2] |

| Reagents | Hydrogen, Triethylamine, 5%-Pd/C | [2] |

| Solvent | Methanol | [2] |

| Temperature | Room temperature | [2] |

| Reaction Time | Overnight | [2] |

| Yield | 90.4% (crude) | [2] |

Experimental Protocol: In a 200 ml four-necked flask, 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol are charged.[2] After cooling in an ice bath, 9.0 g (0.088 mol) of triethylamine is added dropwise. 1.0 g of 5%-Pd/C is introduced, and the system is purged with hydrogen. The reaction is stirred at room temperature overnight.[2] After completion, the solvent is evaporated, and the residue is dissolved in water. The product is precipitated by adding 9.3 g (0.089 mol) of concentrated hydrochloric acid, filtered, washed with cold water, and dried to give 7.6 g (90.4% crude yield) of 6-(trifluoromethyl)nicotinic acid.[2]

Route 2: Convergent Synthesis

This route involves the construction of the pyridine ring through the condensation of an enamine precursor and a trifluoromethyl-containing building block.

Logical Workflow for Route 2

Caption: Convergent synthesis of 6-(Trifluoromethyl)nicotinic acid.

Key Intermediates and Experimental Protocol

1. Methyl 3-aminoacrylate

A key building block for this convergent synthesis.

2. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

This trifluoromethyl-containing precursor is commercially available or can be synthesized.

| Parameter | Value | Reference |

| Starting Materials | Vinyl ethyl ether, Trifluoroacetyl chloride, Pyridine | [3] |

| Solvent | Toluene | [3] |

| Temperature | 0-5 °C | [3] |

| Reaction Time | 4 hours | [3] |

| Yield | up to 92.3% | [3] |

Experimental Protocol for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: To a solution of 72.1 g of vinyl ethyl ether and 87.0 g of pyridine in 500 mL of toluene at 0-5 °C, 159.0 g of trifluoroacetyl chloride is added dropwise over 1 hour. The mixture is stirred for an additional 3 hours. The reaction is quenched with 300 mL of ice water, and the organic phase is washed with brine and concentrated to yield 155.2 g (92.3%) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a light yellow liquid.[3]

3. 6-(Trifluoromethyl)nicotinic acid (Final Product)

| Parameter | Value | Reference |

| Starting Materials | Methyl 3-aminoacrylate, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | [2] |

| Reagents | Sodium methoxide | [2] |

| Solvent | Methanol | [2] |

| Temperature | -5 °C to reflux | [2] |

| Reaction Time | 3.5 hours | [2] |

| Yield | 42.8% | [2] |

Experimental Protocol: To a solution of 52 g (0.086 mol) of methyl 3-aminoacrylate (16.7 wt% in methanol) and 33.3 g (0.173 mol) of sodium methoxide (28 wt% in methanol) at -5 °C, 15.6 g (0.093 mol) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is added.[2] The mixture is gradually warmed and then heated at reflux for 3 hours. 3 ml of water is added, and the mixture is refluxed for an additional 30 minutes. The solvent is removed under reduced pressure. The residue is taken up in water and methylene chloride. The aqueous layer is acidified with concentrated hydrochloric acid to pH=2 to precipitate the crude product. The crude product is filtered, washed with water, and dried to yield 7.03 g (42.8%) of 6-(trifluoromethyl)nicotinic acid.[2]

Route 3: Synthesis via Nitrile Hydrolysis

This pathway involves the synthesis of a nitrile-substituted trifluoromethylpyridine, which is then hydrolyzed to the desired carboxylic acid.

Logical Workflow for Route 3

Caption: Synthesis of 6-(Trifluoromethyl)nicotinic acid via nitrile hydrolysis.

Key Intermediates and Experimental Protocol

1. 6-(Trifluoromethyl)nicotinonitrile

A key intermediate whose synthesis is a crucial step in this route. While a detailed experimental protocol for its preparation was not found in the initial searches, it is commercially available.

2. 6-(Trifluoromethyl)nicotinic acid (Final Product)

The final product is obtained by the hydrolysis of the nitrile intermediate.

| Parameter | Value | Reference |

| Starting Material | 6-(Trifluoromethyl)nicotinonitrile | [4] |

| Reagents | Sulfuric acid, Acetic acid | [4] |

| Solvent | Water | [4] |

| Temperature | Reflux | [4] |

| Reaction Time | Overnight | [4] |

| Yield | 97.3% | [4] |

Experimental Protocol: To a 10L three-necked flask, 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid are added. 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile is added slowly. The mixture is heated to reflux and kept overnight. After cooling, the mixture is poured into ice water to precipitate a white solid. The solid is filtered, and the filtrate is extracted with ethyl acetate. The combined organic phases are washed with water and dried. The solvent is removed to yield 930 g (97.3%) of 6-(trifluoromethyl)nicotinic acid as a beige solid.

Conclusion

This technical guide has outlined three major synthetic routes to 6-(trifluoromethyl)nicotinic acid, highlighting the key intermediates involved in each pathway. Detailed experimental protocols and quantitative data have been provided where available in the public domain, offering valuable insights for researchers and process chemists. The choice of a particular synthetic route will depend on various factors, including the desired scale of production, cost of starting materials, and available equipment. The information presented herein serves as a comprehensive resource to aid in the efficient and effective synthesis of this important fluorinated building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 3. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 4. 4-(Trifluoromethyl)nicotinonitrile synthesis - chemicalbook [chemicalbook.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group has become a paramount tactic in contemporary drug design and development.[1][2][3] Its unique and powerful physicochemical properties allow medicinal chemists to fine-tune the metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile of drug candidates.[3] The replacement of a methyl (CH₃) or chloro (Cl) group with a trifluoromethyl group can dramatically alter a molecule's biological activity, transforming a promising lead compound into a viable therapeutic agent. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, detailing its impact on drug properties, common synthetic strategies for its introduction, and the experimental protocols used to evaluate its effects.

Physicochemical Properties: A Comparative Analysis

The trifluoromethyl group's profound influence on a molecule's properties stems from its distinct steric and electronic characteristics, particularly when compared to the commonly substituted methyl and chloro groups. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, significantly impacting the acidity or basicity of nearby functional groups.[4] Furthermore, the CF₃ group is considerably more lipophilic than a methyl group, which can enhance a drug's ability to cross biological membranes.[5] The exceptional strength of the carbon-fluorine bond also renders the trifluoromethyl group highly resistant to metabolic degradation.[3]

Below is a comparative summary of the key physicochemical properties of the trifluoromethyl, methyl, and chloro groups.

| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Chloro (-Cl) |

| Van der Waals Radius (Å) | ~2.2[3] | 2.0[6] | 1.75[6] |

| Electronegativity (Pauling Scale of Group) | ~3.4[4] | ~2.3 | ~3.16[7] |

| Hammett Parameter (σp) | +0.54[2] | -0.17[2] | +0.23[2] |

| Hansch Hydrophobicity Parameter (π) | +0.88[8] | +0.56 | +0.71 |

| pKa of para-substituted Benzoic Acid | ~3.6 | 4.4[9] | 3.9[9] |

Impact on Key Drug Properties

The introduction of a trifluoromethyl group can strategically modulate a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhanced Metabolic Stability

One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability.[3] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This increased stability can lead to a longer drug half-life, reduced clearance, and improved bioavailability.

Modulation of Lipophilicity and Bioavailability

The trifluoromethyl group is significantly more lipophilic than a methyl group, as indicated by its positive Hansch hydrophobicity parameter.[8] This increased lipophilicity can improve a drug's absorption and ability to penetrate biological membranes, including the blood-brain barrier.[5] However, excessive lipophilicity can also lead to issues such as poor solubility and increased off-target toxicity. Therefore, the strategic placement of a CF₃ group is crucial for optimizing the overall ADME profile.

Altered Binding Affinity and Potency

The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within a molecule, influencing its binding affinity for a biological target.[4] This can lead to enhanced potency and selectivity. The CF₃ group can participate in various non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and hydrogen bonds.

Key Experimental Protocols

Evaluating the impact of a trifluoromethyl group on a drug candidate's properties requires a suite of in vitro and in vivo assays. Below are detailed protocols for several key experiments.

Metabolic Stability Assays

1. Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[10]

-

Materials:

-

Pooled liver microsomes (human, rat, or other species)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates, incubator, centrifuge, LC-MS/MS system

-

-

Procedure:

-

Prepare a working solution of the test compound in phosphate buffer.

-

In a 96-well plate, add the liver microsome suspension to the buffer.

-

Pre-incubate the plate at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both Phase I and Phase II metabolic enzymes.[11][12][13]

-

Materials:

-

Cryopreserved hepatocytes (human, rat, or other species)

-

Hepatocyte plating and incubation media

-

Collagen-coated plates

-

Test compound stock solution

-

Quenching solution

-

Incubator, centrifuge, LC-MS/MS system

-

-

Procedure:

-

Thaw and plate the hepatocytes on collagen-coated plates and allow them to form a monolayer.

-

Remove the plating medium and add incubation medium containing the test compound.

-

Incubate the plate at 37°C in a humidified incubator.

-

At specified time points, collect samples of the incubation medium and quench the metabolic activity.

-

Process the samples and analyze the concentration of the parent compound by LC-MS/MS.

-

Determine the metabolic clearance rate.

-

Lipophilicity Determination (logP)

1. Shake-Flask Method

This is the traditional and most direct method for determining the octanol-water partition coefficient (logP).[9][14][15][16][17]

-

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Test compound

-

Glass vials with screw caps

-

Shaker, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

-

Procedure:

-

Dissolve a known amount of the test compound in either the aqueous or octanol phase.

-

Add the second phase to the vial in a defined ratio.

-

Shake the vial vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully sample both the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient, P = [concentration in octanol] / [concentration in aqueous phase], and then logP.

-

2. HPLC-Based Method

This is a high-throughput, indirect method for estimating logP based on the retention time of a compound on a reverse-phase HPLC column.[18][19][20][21][22]

-

Materials:

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile phase (e.g., a mixture of buffer and organic solvent like methanol or acetonitrile)

-

A set of standard compounds with known logP values

-

Test compound

-

-

Procedure:

-

Inject the standard compounds onto the HPLC column and measure their retention times.

-

Create a calibration curve by plotting the known logP values of the standards against their retention times (or log k', the capacity factor).

-

Inject the test compound under the same chromatographic conditions and measure its retention time.

-

Use the calibration curve to determine the logP of the test compound.

-

Binding Affinity Assays

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[2][4][6][23][24]

-

Materials:

-

Isothermal titration calorimeter

-

Purified target protein and ligand (test compound)

-

Dialysis buffer

-

-

Procedure:

-

Prepare solutions of the target protein and ligand in the same dialysis buffer to minimize heats of dilution.

-

Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.

-

2. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[7][25][26][27]

-

Materials:

-

SPR instrument

-

Sensor chip (e.g., carboxymethylated dextran surface)

-

Immobilization reagents (e.g., EDC/NHS)

-

Purified ligand (e.g., target protein) and analyte (test compound)

-

Running buffer

-

-

Procedure:

-

Immobilize the ligand onto the sensor chip surface.

-

Inject a series of concentrations of the analyte over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.

-

After each injection, allow the analyte to dissociate from the ligand by flowing running buffer over the surface.

-

Regenerate the sensor surface to remove any remaining bound analyte.

-

Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

-

Case Studies: Trifluoromethylated Drugs and Their Signaling Pathways

The strategic use of the trifluoromethyl group is exemplified in numerous FDA-approved drugs. Here, we examine three prominent examples and their mechanisms of action.

Fluoxetine (Prozac®)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. The trifluoromethyl group on the phenoxy ring is crucial for its activity and pharmacokinetic profile.

Caption: Fluoxetine's mechanism of action in the synaptic cleft.

Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The two trifluoromethyl groups on the pyrazole ring contribute to its selectivity and potency.

Caption: Celecoxib's inhibition of the prostaglandin synthesis pathway.

Aprepitant (Emend®)

Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced and postoperative nausea and vomiting. The two trifluoromethyl groups on the phenyl ring are essential for its high binding affinity and antagonist activity.

Caption: Aprepitant's antagonism of the Substance P/NK₁ receptor signaling pathway.

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its ability to confer metabolic stability, modulate lipophilicity, and enhance binding affinity has been instrumental in the development of numerous successful therapeutics. A thorough understanding of its physicochemical properties and the ability to experimentally evaluate its impact are critical for its effective application in drug discovery and development. As synthetic methodologies for the introduction of the trifluoromethyl group continue to advance, its role in shaping the future of medicine is set to expand even further.

References

- 1. ClinPGx [clinpgx.org]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Electronegativities of the elements (data page) - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. homepages.bluffton.edu [homepages.bluffton.edu]

- 14. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Hammett substituent constants [stenutz.eu]

- 16. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 18. hammett substituent constants: Topics by Science.gov [science.gov]

- 19. researchgate.net [researchgate.net]

- 20. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. Van Der Waals Radius for all the elements in the Periodic Table [periodictable.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Trifluoromethylated Pyridine Core: A Technical Guide to Unlocking Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals